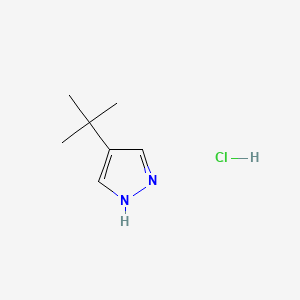

4-tert-butyl-1H-pyrazole hydrochloride

Description

Contextualization within the Pyrazole (B372694) Chemical Family

4-tert-butyl-1H-pyrazole hydrochloride belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.comresearchgate.net Pyrazoles are aromatic compounds that hold a significant place in organic and medicinal chemistry. researchgate.netsunyempire.edu The pyrazole ring system is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities. nih.gov The structure of the pyrazole ring, with its two nitrogen atoms, allows for both hydrogen bond donation and acceptance, which facilitates various intermolecular interactions. nih.gov Electrophilic substitution reactions typically occur at the 4-position of the pyrazole ring, while nucleophilic attacks are more common at the 3 and 5-positions. nih.gov

Pyrazoles are synthetically derived and serve as important building blocks for more complex heterocyclic systems. mdpi.com The rich chemistry of pyrazoles is linked to their structural features, including the potential for tautomerism, which can influence their reactivity and the properties of their derivatives. researchgate.netmdpi.com

Historical Perspective on Substituted Pyrazole Synthesis and Research

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first discovered the pyrazole ring system. mdpi.com The first synthesis of substituted pyrazoles was also achieved by Knorr in the same year, through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comnih.gov This reaction between β-diketones and hydrazines became a fundamental and straightforward method for obtaining polysubstituted pyrazoles. mdpi.comnih.gov Edward Buchner is credited with the first synthesis of the parent pyrazole compound in 1889. mdpi.com

Over the decades, a vast number of synthetic methods for pyrazole derivatives have been developed. These methods include 1,3-dipolar cycloadditions and multicomponent reactions, showcasing the extensive research into this class of compounds. nih.gov The ongoing interest in pyrazole chemistry is largely driven by the diverse properties and applications of its derivatives in various fields of chemical science. mdpi.com

Significance of the tert-Butyl Moiety in Pyrazole Derivatives

The incorporation of a tert-butyl group onto the pyrazole ring, as seen in 4-tert-butyl-1H-pyrazole, imparts specific properties to the molecule. The tert-butyl group is a bulky substituent that can introduce steric hindrance, which in turn can influence the molecule's binding interactions with biological targets. vulcanchem.com This steric bulk can play a significant role in the structure of complexes involving pyrazole ligands.

Furthermore, the tert-butyl moiety enhances the lipophilicity of the compound. vulcanchem.com This increased lipophilicity can affect the pharmacokinetic properties of pyrazole derivatives, potentially influencing their absorption, distribution, metabolism, and excretion in biological systems. In some instances, the tert-butyl group can also enhance binding to hydrophobic pockets in enzymes. vulcanchem.com From a synthetic perspective, the tert-butyl group can act as a protecting group for the pyrazole ring, which can increase its stability and help direct subsequent chemical reactions.

Overview of the Chemical Compound's Relevance in Contemporary Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, the broader class of tert-butyl-substituted pyrazoles is of significant interest in contemporary research, particularly in medicinal chemistry and materials science. Pyrazole derivatives, in general, are explored for a wide range of potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.ai

The unique properties conferred by the tert-butyl group, such as enhanced stability and solubility in organic solvents, make these derivatives valuable intermediates in the synthesis of more complex molecules. evitachem.com For example, 1-tert-butyl-1H-pyrazol-4-amine hydrochloride is used as a precursor in the synthesis of various nitrogen-containing compounds for pharmaceutical and agrochemical applications. apolloscientific.co.uk The study of such substituted pyrazoles contributes to the development of new therapeutic agents and functional materials.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H13ClN2 |

|---|---|

Molecular Weight |

160.64 g/mol |

IUPAC Name |

4-tert-butyl-1H-pyrazole;hydrochloride |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H |

InChI Key |

IILONEOHZOMYHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CNN=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl 1h Pyrazole Hydrochloride

Direct Synthesis Routes to 4-tert-Butyl-1H-Pyrazole and its Hydrochloride Salt

Direct synthesis routes to 4-tert-butyl-1H-pyrazole typically involve the formation of the heterocyclic ring with the tert-butyl group already in place on one of the precursors. The subsequent conversion to its hydrochloride salt is generally a straightforward acid-base reaction.

Cyclocondensation Reactions Utilizing tert-Butylhydrazine (B1221602) Hydrochloride Precursors

Cyclocondensation reactions are a cornerstone in pyrazole (B372694) synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov The use of tert-butylhydrazine hydrochloride as the hydrazine source is a common strategy. chemicalbook.comsigmaaldrich.com

The reaction of tert-butylhydrazine hydrochloride with 1,3-dicarbonyl compounds is a traditional and widely used method for the synthesis of pyrazoles. nih.gov The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The nature of the 1,3-dicarbonyl compound is crucial for introducing the desired substituents onto the pyrazole core. To obtain a 4-tert-butyl-substituted pyrazole, a 1,3-dicarbonyl derivative bearing a tert-butyl group at the C2 position would be the ideal starting material.

| Reactant 1 | Reactant 2 | Product | Notes |

| tert-Butylhydrazine hydrochloride | 2-(tert-butyl)malondialdehyde | 4-tert-butyl-1H-pyrazole | A direct route to the target pyrazole. |

| tert-Butylhydrazine hydrochloride | 2-(tert-butyl)-1,3-diketone | 4-tert-butyl-3,5-disubstituted-1H-pyrazole | Yields a more substituted pyrazole. |

This table is generated based on established chemical principles for pyrazole synthesis.

Unsymmetrical enaminodiketones offer a versatile platform for the regioselective synthesis of polysubstituted pyrazoles. The reaction of these substrates with tert-butylhydrazine hydrochloride can be controlled to yield specific regioisomers. For instance, a series of 4-substituted 1H-pyrazole-5-carboxylates were prepared with high regioselectivity and in very good yields from the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride. nih.gov

The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can potentially lead to two different regioisomers. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. beilstein-journals.orgnih.gov Generally, the initial nucleophilic attack of the hydrazine can occur at either of the carbonyl groups of the dicarbonyl compound. The steric hindrance of the tert-butyl group on the hydrazine can play a significant role in directing the initial condensation step, thereby influencing the final regiochemistry of the pyrazole product. nih.gov In some cases, specific catalysts or reaction conditions can be employed to achieve high regioselectivity. nih.govmdpi.com

Multi-Component Reaction Approaches for Pyrazole Core Formation

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgrsc.orgnih.govresearchgate.net These reactions often involve the in situ generation of one of the key intermediates. For the synthesis of 4-tert-butyl-1H-pyrazole, an MCR could be designed to bring together a hydrazine, a source for the C2, C3, and C4 atoms of the pyrazole ring (with the C4 atom bearing a tert-butyl group), and a source for the C5 atom.

A plausible MCR approach could involve the reaction of a hydrazine, an aldehyde, and an active methylene (B1212753) compound that contains a tert-butyl group. For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds has been shown to yield polyfunctional pyrazoles. organic-chemistry.org

| Component 1 | Component 2 | Component 3 | Product Scope |

| Hydrazine | Aldehyde | Active Methylene Compound (with tert-butyl group) | Polysubstituted 4-tert-butyl-1H-pyrazoles |

| Hydrazine | 1,3-Dicarbonyl Compound | Diazo Compound | Functionalized pyrazoles |

This table illustrates the general concept of multi-component reactions for pyrazole synthesis.

Functional Group Interconversion Strategies to Obtain the Pyrazole Ring System

The formation of a pyrazole ring can also be achieved through the transformation of a non-heterocyclic precursor that already contains the necessary atoms in a suitable arrangement. This often involves an intramolecular cyclization triggered by a specific functional group transformation.

One such strategy involves the cyclization of functionalized hydrazones. For example, α,β-alkynic hydrazones can undergo electrophilic cyclization to form pyrazoles. nih.gov Similarly, the intramolecular cyclization of hydrazones derived from β-ketonitriles is a common method for synthesizing aminopyrazoles, which can then be further modified. A Brønsted acid-mediated reaction of hydrazones can lead to multisubstituted pyrazoles through a β-protonation/nucleophilic addition/cyclization/aromatization sequence. organic-chemistry.org

Another approach involves the transformation of other heterocyclic systems into pyrazoles. For instance, pyranones can react with hydrazines to yield pyrazoles. nih.govmdpi.com This ring transformation strategy can be a powerful tool for accessing pyrazole derivatives that might be difficult to obtain through more direct methods.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect synthetic pathways are often employed when direct construction of a target molecule is inefficient or lacks regioselectivity. For 4-tert-butyl-1H-pyrazole, these routes typically involve the initial formation of a pyrazole ring, which is subsequently functionalized at the 4-position.

Post-Cyclization tert-Butyl Group Introduction

The introduction of a tert-butyl group onto a pre-formed pyrazole ring at the C4 position via classical electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, is not a commonly reported or straightforward methodology. Friedel-Crafts reactions typically require an activated aromatic system and a Lewis acid catalyst to generate a carbocation electrophile (e.g., the tert-butyl cation from tert-butyl chloride or tert-butanol).

While the C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic attack, several challenges complicate this approach:

Catalyst Interaction: The basic nitrogen atoms in the pyrazole ring can coordinate with and deactivate the Lewis acid catalyst, impeding the reaction.

Regioselectivity: Direct C-H functionalization of pyrazoles can be difficult to control, potentially leading to substitution at other positions or N-alkylation. nih.gov

Strategies for tert-butylation of arenes often rely on synergistic Brønsted/Lewis acid catalysis or the use of specific activating groups, which may not be compatible with the pyrazole heterocycle. chemrxiv.orgnih.gov Consequently, synthetic chemists typically favor building the pyrazole ring from a precursor that already contains the tert-butyl group or installing it via a more reliable cross-coupling strategy.

Strategies for Halogenation and Subsequent Functionalization at the 4-Position

A more viable and widely applicable indirect pathway involves the initial halogenation of the pyrazole ring at the 4-position, followed by a cross-coupling reaction to introduce the tert-butyl group. This two-step sequence offers excellent regiocontrol and versatility.

Step 1: Halogenation at the 4-Position The C4 position of the pyrazole ring is readily halogenated with high selectivity. Electrophilic halogenating agents are commonly used to install a bromine or iodine atom, which serves as an effective handle for subsequent functionalization. Reagents such as N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) provide 4-halopyrazoles in excellent yields under mild, often metal-free, conditions.

Step 2: Cross-Coupling Reactions for C-C Bond Formation With a 4-halopyrazole in hand, modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for introducing the tert-butyl moiety. Several named reactions are applicable:

Suzuki-Miyaura Coupling: This reaction couples the 4-halopyrazole (typically bromo- or iodo-) with a tert-butylboronic acid or its ester equivalent in the presence of a palladium catalyst and a base. nih.govmdpi.com While highly versatile, the stability of some boronic acids can be a limitation. youtube.com

Negishi Coupling: This method involves the reaction of the 4-halopyrazole with an organozinc reagent, such as tert-butylzinc chloride. wikipedia.orgorganic-chemistry.org Palladium or nickel catalysts are typically employed. This reaction is known for its high functional group tolerance. wikipedia.org

Stille Coupling: The Stille reaction uses an organotin reagent, like tributyl(tert-butyl)stannane, to couple with the 4-halopyrazole. wikipedia.orgorganic-chemistry.orgthermofisher.com It is valued for its mild reaction conditions and tolerance of a wide array of functional groups, though the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Grignard Coupling: A 4-halopyrazole can potentially be coupled with a tert-butyl Grignard reagent (t-BuMgCl or t-BuMgBr). These reactions are often catalyzed by copper or nickel salts. However, the high reactivity of Grignard reagents can sometimes limit functional group compatibility. gatech.eduorganic-chemistry.org

This halogenation-then-coupling sequence is a robust and modular approach to synthesizing 4-tert-butyl-1H-pyrazole from unsubstituted pyrazole precursors.

Optimization of Reaction Conditions and Yields

Solvent Effects in 4-tert-Butyl-1H-Pyrazole Hydrochloride Synthesis

The choice of solvent can dramatically influence the outcome of pyrazole synthesis, affecting reactant solubility, reaction rates, and even the reaction pathway. Cyclocondensation reactions to form the pyrazole ring, as well as subsequent functionalization steps, are sensitive to the solvent's properties.

Aprotic vs. Protic Solvents: Dipolar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO) have been shown to be highly effective for the condensation of 1,3-dicarbonyl compounds with hydrazines, often leading to better results and higher regioselectivity than traditional protic solvents like ethanol (B145695). organic-chemistry.orglibretexts.org

Solvent-Free Conditions: Green chemistry approaches have highlighted the benefits of solvent-free reactions. These conditions can lead to faster reaction rates, reduced waste, and lower energy consumption. researchgate.net

Aqueous Media: The use of water as a solvent is another environmentally benign approach. Catalysts like cetyltrimethylammonium bromide (CTAB) can be used to facilitate reactions in aqueous media. nih.gov

The following table summarizes the impact of various solvents on pyrazole synthesis based on related studies.

| Solvent System | Reaction Type | Observation | Reference(s) |

| N,N-Dimethylacetamide | Cyclocondensation | Provides high yields and excellent regioselectivity at room temperature. | wikipedia.orgorganic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) | Halogenation | Can act as both a solvent and a catalyst in certain halogenation reactions. | libretexts.org |

| Water | Halogenation | Effective medium for halogenation with N-halosuccinimides, offering a green alternative. | nih.gov |

| Ethanol | Cyclocondensation | A common protic solvent, but can lead to lower yields or mixtures of isomers compared to aprotic solvents. | organic-chemistry.org |

| Solvent-Free | Cyclocondensation | Often results in faster reaction rates and high yields in the presence of a phase-transfer catalyst like TBAB. | researchgate.net |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly controls the rate of reaction. Many pyrazole syntheses can be conducted at room temperature, but thermal energy is often required to overcome activation barriers and drive the reaction to completion in a reasonable timeframe.

Room Temperature Reactions: Mild conditions are often sufficient for reactions like the condensation of 1,3-diketones with arylhydrazines in DMAc or halogenations using N-halosuccinimides. wikipedia.orglibretexts.org

Elevated Temperatures: Heating is frequently necessary to accelerate reactions. For example, the cyclization to form 1-tert-butyl-3-methyl-1H-pyrazol-5-amine is conducted at 90 °C. youtube.com Some divergent syntheses use temperature to control the final product; for instance, a reaction might yield a pyrazole at 95 °C, while different conditions or temperatures could lead to an alternative product. nih.gov

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. It can dramatically reduce reaction times and improve yields in pyrazole synthesis compared to conventional heating. organic-chemistry.org

Pressure is less commonly utilized as a variable in standard pyrazole syntheses unless gaseous reagents are involved. Most reactions are conducted at atmospheric pressure.

| Temperature Condition | Reaction Type | Effect | Reference(s) |

| Room Temperature | Cyclocondensation / Halogenation | Sufficient for many high-yield syntheses, especially with optimized solvent and catalyst systems. | wikipedia.orglibretexts.org |

| 90-95 °C | Cyclization / Deprotection | Increases reaction rate to achieve completion in a practical timeframe. | youtube.comnih.gov |

| 120 °C | Condensation (solvent-free) | Used in solvent-free conditions to melt reagents and facilitate the reaction. | researchgate.net |

| Microwave Heating | Cyclocondensation | Significantly reduces reaction times and can improve yields over conventional heating. | organic-chemistry.org |

Catalytic Approaches in Pyrazole Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally friendly. A wide range of catalysts has been developed for the synthesis of pyrazoles.

Transition-Metal Catalysts: Palladium and copper are workhorses in this field. Palladium complexes are essential for cross-coupling reactions (Suzuki, Negishi, Stille) to functionalize the pyrazole ring. wikipedia.org Copper catalysts, such as copper triflate, are used to promote condensation and cyclization reactions. wikipedia.orgorganic-chemistry.org Rhodium and silver catalysts have also been employed in specific pyrazole syntheses. wikipedia.org

Lewis Acid Catalysts: Lewis acids like lithium perchlorate (B79767) can catalyze the cyclocondensation of hydrazines with 1,3-diketones. wikipedia.org

Non-Metal Catalysts: Molecular iodine has been shown to effectively catalyze the synthesis of 4-sulfonyl pyrazoles in a transition-metal-free process. wikipedia.org

Green Catalysts: In line with the principles of green chemistry, eco-friendly catalysts have been developed. Nano-ZnO, for example, serves as an efficient and reusable catalyst for pyrazole synthesis in aqueous media. organic-chemistry.org

The table below provides an overview of various catalytic systems used in the synthesis of pyrazole derivatives.

| Catalyst Type | Example(s) | Application | Benefit(s) | Reference(s) |

| Transition Metal | Palladium (e.g., Pd(PPh₃)₄), Nickel | Cross-Coupling Reactions | High efficiency and selectivity for C-C bond formation. | wikipedia.orgorganic-chemistry.org |

| Copper Triflate (Cu(OTf)₂) | Condensation/Cyclization | Effective under acid-free conditions at room temperature. | wikipedia.orgwikipedia.orgorganic-chemistry.org | |

| Silver Catalysts | Cyclization | Used for synthesis of trifluoromethylated pyrazoles. | wikipedia.org | |

| Non-Metal | Molecular Iodine (I₂) | Cyclization/Sulfonylation | Metal-free, practical for specific functionalizations. | wikipedia.org |

| Lewis Acid | Lithium Perchlorate (LiClO₄) | Cyclocondensation | Eco-friendly procedure for pyrazole synthesis. | wikipedia.org |

| Nanocatalyst | Nano-Zinc Oxide (nano-ZnO) | Cyclocondensation | Green, reusable catalyst with excellent yields in aqueous media. | organic-chemistry.org |

Transition Metal Catalysis in Pyrazole Formation

Transition metal catalysis offers powerful and versatile methods for the synthesis and functionalization of pyrazole rings. These methods can involve the direct formation of the heterocyclic ring or the late-stage functionalization of a pre-existing pyrazole scaffold. researchgate.netnih.gov Catalysts based on metals like iron, copper, gold, and palladium have been effectively employed in these transformations.

One prominent approach involves the direct C-H functionalization of pyrazoles, which provides access to a wide range of substituted derivatives in a single step, avoiding the need for pre-functionalized starting materials. nih.gov The inherent electronic properties of the pyrazole ring, particularly the Lewis basic N2 site, can direct the catalytic process to specific positions on the ring. researchgate.net

For the construction of the pyrazole ring itself, a one-pot condensation of 1,3-dicarbonyl compounds with hydrazines is a common strategy. The efficiency of this reaction can be significantly improved by using transition metal-based catalysts. For instance, an iron(III)-containing ionic liquid has been utilized as an efficient and reusable homogeneous catalyst for pyrazole synthesis at room temperature. ias.ac.in Other reported methods include the use of copper catalysts, such as copper(I) iodide (CuI) for the electrophilic cyclization of α,β-alkynic hydrazones and gold(I) catalysts for tandem aminofluorination to produce fluoropyrazoles. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features |

| Fe(III)-based Ionic Liquid | Condensation/Cyclization | 1,3-Diketones, Hydrazines | Homogeneous catalysis at room temperature; reusable catalyst. ias.ac.in |

| Palladium Complexes | Direct C-H Arylation | Pyrazoles, Heteroaryl Bromides | Aerobic conditions; high efficiency with low catalyst loading (0.1-0.05 mol%). researchgate.net |

| Copper(I) Iodide (CuI) | Electrophilic Cyclization | α,β-Alkynic Hydrazones | Mediated cyclization in the presence of triethylamine. nih.gov |

| CuFe₂O₄ Nanoparticles | Multicomponent Reaction | Alkyl nitriles, Hydrazines, etc. | Heterogeneous catalysis in water, demonstrating a green chemistry approach. nih.gov |

| Gold(I) (Au(I)) | Tandem Aminofluorination | Not specified | Provides access to fluorinated pyrazole derivatives. nih.gov |

Organic and Green Chemistry Catalysis

In line with the principles of green chemistry, significant research has focused on developing environmentally benign protocols for pyrazole synthesis. thieme-connect.com These methods aim to minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials. Key strategies include the use of water as a solvent, microwave irradiation, ultrasonic activation, and organocatalysis. nih.govthieme-connect.comnih.gov

Water-based syntheses are particularly attractive due to the low cost, safety, and environmental friendliness of water. thieme-connect.com Various catalysts have been shown to be effective in aqueous media, including heterogeneous Lewis acids like CeO₂/SiO₂ and solid acid catalysts such as silica-supported sulfuric acid. thieme-connect.com Organic catalysts, such as the amino acid L-tyrosine, have been employed in four-component condensation reactions to produce pyrazole derivatives in an eco-friendly water-ethanol solvent system, often enhanced by microwave irradiation. nih.gov Another green approach is the use of simple, inexpensive, and non-toxic catalysts like ammonium (B1175870) chloride in the classical Knorr pyrazole synthesis, which proceeds by reacting a 1,3-dicarbonyl compound with a hydrazine. jetir.org

| Catalytic Approach | Reaction Type | Key Features | Example Catalyst / Condition |

| Water-Based Synthesis | Multicomponent Condensation | Environmentally benign solvent, often with heterogeneous catalysts. thieme-connect.com | CeO₂/SiO₂, Fe₃O₄ Nanoparticles. nih.govthieme-connect.com |

| Microwave-Assisted Synthesis | Cycloaddition / Condensation | Drastically reduced reaction times and increased yields; often solvent-free. nih.gov | L-tyrosine in H₂O–ethanol. nih.gov |

| Ultrasonic Irradiation | Multicomponent Reaction | Energy-efficient method that can accelerate reactions, sometimes catalyst-free. nih.gov | Catalyst-free in water. nih.gov |

| Organocatalysis | Knorr Pyrazole Synthesis | Use of simple, non-toxic, readily available organic molecules as catalysts. | Ammonium Chloride (NH₄Cl). jetir.org |

pH Control in Hydrochloride Salt Formation and Isolation

Pyrazole and its derivatives are weak bases and readily form salts with inorganic acids. globalresearchonline.net The formation of this compound is achieved by reacting the synthesized pyrazole base with hydrochloric acid. Precise control of pH is critical during this step to ensure complete salt formation and to facilitate efficient isolation through precipitation or crystallization.

A common laboratory procedure involves dissolving the purified pyrazole base in a suitable organic solvent, such as diethyl ether, and then adding a solution of hydrogen chloride, often as a saturated solution of gaseous HCl in ether. google.com The addition is continued until the pH of the mixture becomes strongly acidic, typically around pH 1, which induces the precipitation of the hydrochloride salt. google.com The amount of acid added should be at least equimolar to the pyrazole base to ensure the complete conversion of the base into its corresponding acid addition salt. google.com

Alternatively, the reaction can be conducted in an aqueous medium. After a reaction that yields the pyrazole, the mixture can be acidified with a strong acid like 6 N HCl to a specific pH, such as pH 2, causing the product to precipitate out of the aqueous phase. beilstein-journals.org In some cases, the salt can be formed through a solid-state reaction by exposing the solid pyrazole base to HCl gas, which forms the pyrazolium (B1228807) chloride directly. nih.govrsc.org

Purification and Isolation Techniques for this compound

The final purity of this compound depends on the effective purification of both the intermediate pyrazole base and the final salt form. A combination of recrystallization, filtration, and chromatographic methods is typically employed.

Recrystallization and Filtration Methodologies

Recrystallization is a fundamental technique for purifying the solid this compound after its initial isolation. google.com The process involves dissolving the crude salt in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. Solvents such as aqueous ethanol or methanol (B129727) are often effective for recrystallizing pyrazole derivatives. beilstein-journals.org

Once crystallization is complete, the purified solid is isolated from the solvent using filtration, typically under vacuum. The collected crystals are then washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface and are subsequently dried under vacuum to remove all traces of solvent. google.com

Chromatographic Purification Strategies

Chromatographic techniques are highly effective for the purification of the 4-tert-butyl-1H-pyrazole base before its conversion to the hydrochloride salt. Column chromatography using silica (B1680970) gel is the most common method. ias.ac.inorientjchem.org The crude pyrazole is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the desired compound from byproducts and unreacted starting materials.

The choice of eluent is crucial for achieving good separation. Nonpolar to moderately polar solvent mixtures, such as combinations of hexane (B92381) and ethyl acetate, are frequently used. ias.ac.inclockss.org For more polar pyrazoles, a system like dichloromethane/methanol may be employed. mdpi.com Flash chromatography, which uses pressure to accelerate the solvent flow, is often preferred for a more rapid and efficient purification. mdpi.comnih.gov The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. nih.gov

| Technique | Stationary Phase | Common Eluent Systems | Application Stage |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate ias.ac.inclockss.org | Purification of pyrazole base |

| Flash Chromatography | Silica Gel | Dichloromethane / Methanol mdpi.com | Rapid purification of pyrazole base |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing granular information about the hydrogen and carbon atoms within the 4-tert-butyl-1H-pyrazole hydrochloride structure. The formation of the hydrochloride salt, where the pyrazole (B372694) ring is protonated, induces notable changes in the chemical shifts compared to its free base counterpart, reflecting the altered electronic environment.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals from the aromatic pyrazole ring protons, the protons of the tert-butyl group, and the N-H protons of the pyrazole ring. The integration of these signals confirms the number of protons in each environment.

The protons on the pyrazole ring typically appear as singlets due to the substitution pattern. The bulky tert-butyl group, a defining feature of this compound, gives rise to a prominent singlet in the upfield region of the spectrum, integrating to nine protons. The chemical shifts are influenced by the solvent used for the analysis. In deuterated solvents like DMSO-d₆ or D₂O, the acidic N-H protons may be observable or may exchange with the solvent.

Table 1: ¹H NMR Spectroscopic Data for 4-tert-butyl-1H-pyrazole Moiety

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₃ | ~1.3 | Singlet | 9H |

| C₃-H / C₅-H | ~7.5 - 8.5 | Singlet(s) | 2H |

| N-H | Variable | Broad Singlet | 2H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The hydrochloride salt formation is expected to shift the pyrazole ring and N-H proton signals downfield.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete mapping of the carbon skeleton. The spectrum will show signals for the two distinct carbons of the tert-butyl group (quaternary and methyl carbons) and the three carbons of the pyrazole ring. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with the protonation of the pyrazole ring in the hydrochloride salt influencing the positions of the ring carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for 4-tert-butyl-1H-pyrazole Moiety

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C (CH₃)₃ | ~31 |

| C(C H₃)₃ | ~30 |

| C₃ / C₅ | ~135 - 145 |

| C₄ | ~120 - 130 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The signals for C₃ and C₅ may be distinct depending on the tautomeric equilibrium and protonation state.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this molecule, COSY can help to confirm the lack of coupling between the isolated pyrazole ring protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the signals of the pyrazole ring protons to their corresponding carbon atoms.

Together, these 2D NMR techniques provide a comprehensive and detailed structural confirmation of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of the functional groups present in this compound. These techniques are complementary and offer a molecular fingerprint that is unique to the compound's structure.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups. For this compound, key characteristic bands include:

N-H Stretching: A broad band in the region of 3200-2500 cm⁻¹ is characteristic of the N-H stretching vibrations of the protonated pyrazole ring, indicative of hydrogen bonding.

C-H Stretching: Bands in the 3100-3000 cm⁻¹ region are attributed to the aromatic C-H stretching of the pyrazole ring, while those in the 2960-2850 cm⁻¹ range correspond to the aliphatic C-H stretching of the tert-butyl group.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region.

C-H Bending: Bending vibrations for the tert-butyl group are expected around 1365 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| N-H Stretching (H-bonded) | 3200 - 2500 (broad) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching | 2960 - 2850 |

| C=N / C=C Ring Stretching | 1600 - 1400 |

| C-H Bending (tert-butyl) | ~1365 |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of the molecular structure. Key features in the FT-Raman spectrum would include:

Ring Breathing Modes: The symmetric stretching and breathing vibrations of the pyrazole ring are often strong in the Raman spectrum and provide a characteristic fingerprint.

C-C Stretching of the tert-butyl group: The symmetric C-C stretching of the tert-butyl group would also be expected to give a noticeable Raman signal.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are also observable in the Raman spectrum.

The combination of FTIR and FT-Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of key functional groups and offering a unique spectroscopic signature for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. Using soft ionization techniques such as Electrospray Ionization (ESI), the molecule is typically observed in its protonated form, corresponding to the cationic portion of the salt, [C7H12N2+H]+.

The high-resolution mass spectrum would exhibit a prominent molecular ion peak ([M+H]+) confirming the mass of the organic cation. The theoretical monoisotopic mass of this cation is approximately 125.1073 m/z. uni.lu

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. For 4-tert-butyl-1H-pyrazole, the fragmentation is dictated by the stability of the pyrazole ring and the nature of the tert-butyl substituent. The primary fragmentation pathways observed for substituted pyrazoles involve cleavage of the substituent bonds. researchgate.net A characteristic fragmentation for the 4-tert-butyl-1H-pyrazolium cation involves the loss of a methyl group (CH3•) from the sterically bulky tert-butyl group to form a highly stable tertiary carbocation fragment. This results in a significant peak at [M+H - 15]+. Further fragmentation can involve the loss of ethene or propene from the tert-butyl group.

Table 1: Predicted Mass Spectrometry Data for 4-tert-butyl-1H-pyrazolium Ion

| Adduct / Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₃N₂⁺ | 125.1073 | Protonated molecular ion |

| [M+Na]⁺ | C₇H₁₂N₂Na⁺ | 147.0893 | Sodium adduct |

| [M+H - CH₃]⁺ | C₆H₁₀N₂⁺ | 110.0844 | Loss of a methyl radical from the tert-butyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous information about the molecular structure, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single crystal X-ray diffraction analysis of this compound would reveal the precise spatial arrangement of atoms. The analysis would confirm the planarity of the five-membered pyrazole ring, a characteristic feature of aromatic heterocyclic systems. The tert-butyl group would be attached to the C4 position of this ring.

Crucially, the data would resolve the tautomeric form present in the solid state. In the hydrochloride salt, the pyrazole ring is protonated. The crystallographic data would pinpoint which of the two nitrogen atoms bears the additional proton, thereby existing as an N-H group, and which one carries the formal positive charge. This protonation is key to the ionic nature of the compound. Bond length analysis would show characteristic C-N and N-N distances consistent with the aromatic pyrazolium (B1228807) cation.

The crystal packing of this compound is expected to be dominated by strong electrostatic interactions and hydrogen bonding. Unlike the free base, which typically forms N-H···N hydrogen bonds leading to dimers or catemers (chain-like structures), the hydrochloride salt features a chloride anion (Cl-) as the primary hydrogen bond acceptor. nih.gov

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Strong Hydrogen Bond | N-H (pyrazolium) | Cl⁻ | ~3.0 - 3.3 | Primary structural motif |

| Weak Hydrogen Bond | C-H (ring/alkyl) | Cl⁻ | ~3.5 - 3.8 | Secondary stabilization |

| Van der Waals | tert-butyl | tert-butyl | >3.5 | Packing efficiency |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and chlorine) in the compound. This technique is used to confirm the empirical formula, which must align with the molecular formula derived from other spectroscopic methods. For this compound, the molecular formula is C7H13ClN2. The experimentally determined percentages must fall within a narrow margin of error of the theoretical values to validate the purity and identity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C7H13ClN2)

| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 160.65 | 52.33% |

| Hydrogen | H | 1.008 | 160.65 | 8.16% |

| Chlorine | Cl | 35.453 | 160.65 | 22.07% |

| Nitrogen | N | 14.007 | 160.65 | 17.44% |

Compound Index

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of Pyrazole (B372694) Ring Formation Involving tert-Butyl Moieties

The synthesis of the 4-tert-butyl-1H-pyrazole ring system is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. researchgate.net The position of the tert-butyl group on the final pyrazole ring is determined by its location on the initial dicarbonyl precursor. For the formation of 4-tert-butyl-1H-pyrazole, the reaction would typically involve the condensation of a β-dicarbonyl compound bearing a tert-butyl group at its central carbon with hydrazine.

One established synthetic approach involves the reaction of tert-butyl hydrazine with 1,3-dicarbonyl compounds or their equivalents. For instance, the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine (B1221602) hydrochloride has been utilized to regioselectively prepare 4-substituted 1H-pyrazole-5-carboxylates in very good yields. organic-chemistry.org

The mechanism of pyrazole formation commences with a nucleophilic attack. The more nucleophilic nitrogen atom of the hydrazine molecule attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This initial addition reaction forms a carbinolamine intermediate.

Following the initial attack, the reaction proceeds through an intramolecular cyclization. The second nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the remaining carbonyl group. This step closes the ring, forming a non-aromatic, five-membered heterocyclic intermediate, which is a derivative of pyrazolidine (B1218672). The entire process can be viewed as a stepwise cycloaddition. organic-chemistry.orgnih.gov

The cyclic intermediate formed after nucleophilic attack and cyclization is not yet aromatic. To achieve the stable pyrazole ring, the intermediate must undergo a dehydration process, which involves the elimination of two molecules of water. This elimination and subsequent rearrangement of double bonds lead to the formation of the thermodynamically stable aromatic pyrazole system. The aromaticity of the final pyrazole ring is a significant driving force for the dehydration and aromatization steps. In some synthetic variations, acidic conditions, such as the use of sulfuric acid, are employed to facilitate this dehydration step. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. evitachem.com However, in 4-tert-butyl-1H-pyrazole, the C4 position is blocked by the bulky tert-butyl group. Consequently, electrophilic attack is directed to the other available carbon positions (C3 and C5) or the nitrogen atoms of the ring.

Electrophilic halogenation, for example, can be performed on the pyrazole ring. nih.gov These reactions often proceed through the generation of a halogen electrophile which then reacts with the electron-rich ring. nih.gov

Nucleophilic substitution reactions on the pyrazole ring are less common and typically require the presence of a good leaving group, such as a halogen, at the substitution site. The functionalization of 4-halopyrazoles via palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction, serves as a powerful method for introducing new substituents at the C4 position, demonstrating a key transformation pathway for pre-functionalized pyrazole rings. clockss.org

| Reaction Type | Reagents/Conditions | Position of Substitution | Product Type |

|---|---|---|---|

| Electrophilic Halogenation | I₂, N-Bromosuccinimide (NBS) | C3, C5 | Halogenated Pyrazoles |

| Heck-Mizoroki Coupling | 4-Iodo-1H-pyrazole, Alkene, Pd(OAc)₂, P(OEt)₃ | C4 | 4-Alkenyl-1H-pyrazoles |

| Electrooxidative N-arylation | Anodic Oxidation, Arene | N1 | N-Arylpyrazoles |

Functional Group Transformations and Interconversions

The 4-tert-butyl-1H-pyrazole ring can undergo various transformations, including oxidation and reduction, to yield a range of derivatives.

The pyrazole ring in 4-tert-butyl-1H-pyrazole can be oxidized to form the corresponding pyrazole oxides. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412). evitachem.com Additionally, oxidative functionalization reactions can occur at the ring nitrogen. For example, the oxidative amidation of aldehydes with pyrazole using oxoammonium salts can yield N-acyl pyrazoles, which are valuable activated amides for further chemical synthesis. mdpi.com

While the aromatic pyrazole ring is generally stable and resistant to reduction, it can be converted to its partially or fully reduced forms under specific conditions. The use of strong reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the pyrazole to yield pyrazoline (dihydropyrazole) or pyrazolidine (tetrahydropyrazole) derivatives. evitachem.com These reactions reduce the aromaticity of the ring and are important for accessing different classes of heterocyclic compounds.

| Transformation | Reagents/Conditions | Product Type |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄) | Pyrazole Oxides |

| N-Acylation (Oxidative) | Aldehyde, Oxoammonium salt | N-Acyl Pyrazoles |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Pyrazolines, Pyrazolidines |

Regioselectivity and Stereoselectivity in Reactions

The substitution pattern on the pyrazole ring is critical for its chemical properties and biological activity. Consequently, controlling the regioselectivity during the synthesis of pyrazole derivatives is a significant area of research. The presence of a bulky substituent, such as a tert-butyl group, can profoundly influence the outcome of these reactions.

One of the most common methods for synthesizing the pyrazole core is the condensation of a hydrazine with a 1,3-dicarbonyl compound. However, this method can often lead to a mixture of regioisomers. conicet.gov.ar Research has demonstrated a regio-specific variant of this reaction for the synthesis of 1-(tert-butyl)-1H-pyrazole-3-esters. conicet.gov.ar When tert-butylhydrazine is reacted with specific 1,3-dicarbonyl compounds like ethyl 4-(furan-2-yl)-2,4-dioxobutanoate or ethyl 2,4-dioxo-4-phenylbutanoate, the reaction proceeds regio-specifically to yield a single isomer. conicet.gov.ar This high degree of selectivity is attributed to the steric hindrance of the tert-butyl group, which directs the condensation pathway. In contrast, using a less bulky hydrazine, such as methyl hydrazine, with the same dicarbonyl compounds resulted in a mixture of isomers, underscoring the directing effect of the tert-butyl group. conicet.gov.ar

The nature of the hydrazine reactant—specifically, whether it is a free base or a hydrochloride salt—has also been shown to exert precise control over the regiochemical outcome. In a study on the synthesis of pyrazole carboxylates from trichloromethyl enones, using arylhydrazine hydrochlorides led overwhelmingly to the 1,3-regioisomer. nih.gov Conversely, when the corresponding free arylhydrazine was used under the same conditions, the reaction selectivity was inverted, furnishing the 1,5-regioisomer. nih.gov This switch in regioselectivity is explained by the initial protonation site; with the hydrochloride salt, protonation at the N2 position of the intermediate favors a reaction pathway leading to the 1,3-isomer. nih.gov

| Reactant | Dicarbonyl/Enone Substrate | Key Condition | Predominant Product | Regioselectivity | Source |

| tert-Butylhydrazine | Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | Ethanol (B145695), RT | 1-(tert-Butyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylate | Regio-specific | conicet.gov.ar |

| Phenylhydrazine hydrochloride | Trichloromethyl enone | Methanol (B129727) | Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | 97:3 (1,3-isomer) | nih.gov |

| Phenylhydrazine (free base) | Trichloromethyl enone | Methanol | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 14:86 (1,5-isomer) | nih.gov |

Beyond the synthesis of the pyrazole ring itself, stereoselectivity is a key consideration in subsequent functionalization reactions. In the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes, a high degree of stereoselectivity is often observed. clockss.org The cross-coupling reactions with partners like tert-butyl acrylate (B77674) predominantly yield the E-alkene products. clockss.org However, the reaction is not universally stereospecific; coupling with methyl vinyl ketone or acrylonitrile (B1666552) can result in a mixture of both E- and Z-isomers, indicating that the nature of the alkene coupling partner plays a crucial role in determining the stereochemical outcome. clockss.org

Kinetic and Thermodynamic Studies of Key Transformations

The synthesis of substituted pyrazoles can be governed by principles of kinetic and thermodynamic control, where reaction conditions dictate the final product structure. A notable example is the synthesis of a 3,5-disubstituted pyrazole from a 4-tert-butylphenyl propargyl ether precursor. nih.gov This multi-step, one-pot reaction involves a Sonogashira cross-coupling followed by a tandem Michael addition/cyclocondensation with hydrazine. nih.gov

This transformation is under kinetic control, meaning the pyrazole product is the one that is formed fastest. nih.gov Optimization studies revealed that the formation of the desired 5-((4-(tert-butyl)phenoxy)methyl)-3-phenylpyrazole is favored under specific conditions that prevent thermodynamically favorable side reactions. nih.gov The key competing reaction is a cycloisomerization of the ketoacetylene intermediate, which leads to the thermodynamically more stable 2,5-disubstituted furan (B31954). nih.gov

Kinetic control, favoring the pyrazole, is achieved by using nonpolar solvents like hexane (B92381). nih.gov This solvent choice minimizes side reactions such as the Glaser homocoupling of the starting alkyne. nih.gov In contrast, conditions that allow the system to reach thermodynamic equilibrium, such as using more polar solvents or different catalyst systems, favor the formation of the furan by-product. nih.gov This demonstrates that the pyrazole is the kinetic product, while the furan is the thermodynamic product. The distinct reaction pathways can be selectively accessed by carefully tuning the reaction parameters. nih.gov

| Product Type | Control | Favored Conditions | Outcome | Source |

| 3,5-Disubstituted Pyrazole | Kinetic | Nonpolar solvent (e.g., hexane), controlled reaction time | Rapid formation of the pyrazole product via tandem Michael addition/cyclocondensation. | nih.gov |

| 2,5-Disubstituted Furan | Thermodynamic | Conditions allowing equilibrium (e.g., polar solvents) | Slower formation of the more stable furan product via cycloisomerization of the ketoacetylene intermediate. | nih.gov |

Quantum-chemical calculations have been employed to further understand the stability and reactivity of these molecules. For the resulting 5(3)-(4-tert-butylphenyloxy)methoxy-3(5)-phenyl-1H-pyrazole, calculations and NMR spectroscopy suggest that it exists in a tautomeric equilibrium in polar solvents. nih.gov

Derivatization and Functionalization Strategies

Synthesis of Substituted 4-tert-Butyl-1H-Pyrazole Derivatives

The nitrogen atoms of the pyrazole (B372694) ring are common sites for functionalization through alkylation and acylation reactions. These modifications can significantly influence the compound's properties and provide handles for further synthetic transformations.

N-alkylation of pyrazoles can be achieved using various electrophiles. A method utilizing trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst provides a viable route to N-alkyl pyrazoles. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles like 4-tert-butyl-1H-pyrazole, this reaction can lead to a mixture of two regioisomers. The regioselectivity is primarily governed by steric hindrance, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom (N1), which is away from the bulky tert-butyl group at the C4 position. mdpi.com

Acylation of the pyrazole nitrogen introduces a carbonyl moiety, forming N-acylpyrazoles. These compounds are considered activated amides and are useful intermediates. mdpi.com One approach to N-acylation is the oxidative amidation of an aldehyde with the pyrazole. For instance, reacting a substituted benzaldehyde (B42025) with pyrazole in the presence of an oxoammonium salt oxidant can yield the corresponding N-acyl pyrazole derivative efficiently. mdpi.com This method often proceeds under solvent-free conditions, offering a green chemistry approach. mdpi.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Pyrazole Rings

| Reaction Type | Reagents | Key Features | Product Type |

|---|---|---|---|

| N-Alkylation | Trichloroacetimidates, Brønsted Acid (e.g., CSA) | Good yields; Steric control of regioselectivity. mdpi.comsemanticscholar.org | N-Alkyl pyrazole |

| N-Acylation | Aldehyde, Oxoammonium Salt | Solvent-free; Base-free; Forms activated amides. mdpi.com | N-Acyl pyrazole |

The introduction of functional groups onto the carbon backbone of the pyrazole ring expands its synthetic utility. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, including pyrazoles. researchgate.netorganic-chemistry.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com

For a substrate like 4-tert-butyl-1H-pyrazole, direct formylation at the C4 position is not possible as it is already substituted. However, the Vilsmeier-Haack reaction is highly effective for formylating the C4 position of N-substituted pyrazoles that are unsubstituted at C4. researchgate.netdegres.eu The resulting pyrazole-4-carbaldehydes are versatile intermediates, serving as precursors for the synthesis of various other derivatives. degres.eunih.gov

The carbonitrile (-CN) group can be introduced through various methods, often involving the conversion of other functional groups. For example, a pyrazole-4-carboxaldehyde can be converted to an oxime, which is then dehydrated to yield the corresponding pyrazole-4-carbonitrile. This nitrile group is a valuable synthon, notably for the construction of other heterocyclic rings like tetrazoles. mdpi.com

Halogenation of the pyrazole ring provides a key entry point for further functionalization, particularly through cross-coupling reactions. The C4 position of the pyrazole ring is the most common site for electrophilic halogenation. researchgate.net N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are frequently used reagents for this purpose, offering mild reaction conditions and high yields of 4-halopyrazoles. researchgate.netbeilstein-archives.org The reaction can be carried out in various solvents, including carbon tetrachloride or water. researchgate.net

Once installed, the halogen atom at the C4 position can be used in a variety of subsequent transformations. For example, 4-iodopyrazoles can participate in Heck-Mizoroki cross-coupling reactions with alkenes to form 4-vinylpyrazoles. clockss.org This reaction typically uses a palladium catalyst and allows for the formation of carbon-carbon bonds, significantly increasing molecular complexity. clockss.org

Table 2: Heck-Mizoroki Coupling of a 4-Iodopyrazole Derivative

| Alkene Partner | Product (R' Group) | Yield (%) |

|---|---|---|

| Methyl acrylate (B77674) | CO₂Me | - |

| tert-Butyl acrylate | CO₂t-Bu | 90% clockss.org |

| Methyl vinyl ketone | COMe | 85% clockss.org |

| Acrylonitrile (B1666552) | CN | - |

Data derived from the coupling of a 1-trityl-4-iodopyrazole. clockss.org

Post-Synthetic Modification of the tert-Butyl Group

Direct post-synthetic modification of the tert-butyl group on the 4-tert-butyl-1H-pyrazole ring is not a commonly reported strategy. The tert-butyl group is generally chemically robust and lacks functional handles for further reactions. Its C-C and C-H bonds are strong and unreactive under typical derivatization conditions. While aromatic protecting groups are sometimes modified with tert-butyl groups to improve solubility, these are not typically altered post-synthesis. nih.gov Synthetic strategies usually focus on functionalizing the pyrazole ring itself or building the desired functionality into the precursors before the pyrazole ring formation.

Synthesis of Pyrazole-Based Amine Derivatives from 4-tert-Butyl-1H-Pyrazole Hydrochloride

While direct amination of 4-tert-butyl-1H-pyrazole is not straightforward, amine functionalities can be introduced by synthesizing precursors that already contain a nitrogen-based group. A versatile approach involves the synthesis of aminopyrazoles from suitable starting materials. For example, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine can be prepared in a three-step sequence starting from tert-butylhydrazine (B1221602) hydrochloride and 3-aminocrotononitrile. orgsyn.org

Once an aminopyrazole derivative is obtained, it can undergo further reactions to create more complex amine-based structures. Reductive amination is a powerful method for this purpose. For instance, the condensation of an aminopyrazole, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with an aldehyde (e.g., p-methoxybenzaldehyde) forms an intermediate N-(5-pyrazolyl)imine. mdpi.com This imine can then be reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the corresponding secondary amine derivative. mdpi.com This one-pot, two-step sequence is efficient and avoids the need to isolate the imine intermediate. mdpi.com

Formation of Complex Polyheterocyclic Systems Containing 4-tert-Butyl-1H-Pyrazole Units

The 4-tert-butyl-1H-pyrazole core can be incorporated into larger, more complex polyheterocyclic systems. These structures are often of interest in medicinal chemistry and materials science. A common strategy involves installing a reactive functional group on the pyrazole ring which can then be used to construct a second heterocyclic ring.

One notable example is the synthesis of pyrazole-tetrazole hybrids. mdpi.com This synthesis can begin with a 4-cyanopyrazole derivative. The carbonitrile group undergoes a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide in the presence of an ammonium (B1175870) salt, to form the five-membered tetrazole ring. This process links the pyrazole and tetrazole rings directly, creating a bifunctional heterocyclic system. mdpi.com This methodology demonstrates how a simple functional group on the pyrazole scaffold can be elaborated into a completely new heterocyclic system, significantly expanding the structural diversity achievable from the 4-tert-butyl-1H-pyrazole starting material.

Applications in Organic Synthesis

4-tert-Butyl-1H-Pyrazole Hydrochloride as a Synthetic Building Block

This compound serves as a versatile and valuable building block in the field of organic synthesis. Its unique structural features, including the sterically demanding tert-butyl group and the reactive pyrazole (B372694) ring, make it an attractive starting material for the construction of more complex molecules. The hydrochloride salt form ensures stability and ease of handling, often being neutralized in situ during chemical transformations.

The pyrazole nucleus is a prominent feature in numerous biologically active compounds and functional materials. conicet.gov.arnih.gov 4-tert-butyl-1H-pyrazole provides a robust scaffold that can be further elaborated to generate a diverse array of advanced heterocyclic systems. The presence of the tert-butyl group can influence the regioselectivity of subsequent reactions, directing substitutions to other positions on the pyrazole ring. conicet.gov.ar This directing effect is crucial in the synthesis of specifically substituted pyrazole derivatives, which are precursors to more complex fused heterocyclic systems.

For instance, the nitrogen atoms of the pyrazole ring can be functionalized through alkylation or arylation reactions, while the carbon atoms can undergo various coupling reactions to introduce new substituents. The synthesis of N-substituted pyrazoles is a common strategy to introduce molecular diversity. For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with various aldehydes leads to the formation of N-pyrazolyl imines, which are key intermediates for the synthesis of other heterocyclic compounds. mdpi.comsemanticscholar.org

The following table summarizes examples of advanced heterocyclic scaffolds synthesized from pyrazole precursors:

| Precursor | Reagents | Resulting Scaffold | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | N-(5-pyrazolyl)imine | mdpi.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | semanticscholar.org |

| 1H-pyrazole-4-carboxaldehyde | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | tert-butyl 4-formyl-1H-pyrazole-1-carboxylate | chemicalbook.com |

In multi-step organic syntheses, this compound can be employed as a key intermediate. The tert-butyl group can serve as a protecting group for a specific position on the pyrazole ring, allowing for selective functionalization of other sites. evitachem.com This is particularly useful in the synthesis of complex molecules where multiple reactive sites need to be differentiated.

An example of its utility is in the regioselective synthesis of 1,3,5-trisubstituted pyrazoles. The condensation of hydrazines with 1,3-dicarbonyl compounds is a classic method for constructing the 1H-pyrazole ring. conicet.gov.ar The use of tert-butylhydrazine (B1221602) hydrochloride can lead to the formation of N-tert-butylated pyrazoles, where the tert-butyl group can be subsequently removed under acidic conditions if desired. conicet.gov.arorgsyn.org This strategy allows for the initial protection of one of the nitrogen atoms, facilitating selective substitution on the other nitrogen or on the carbon atoms of the pyrazole ring.

Utilization in Reaction Methodologies Development

The unique reactivity of the pyrazole ring in this compound makes it a useful substrate in the development of new reaction methodologies.

Pyrazole derivatives, including those with a tert-butyl substituent, are well-known to participate in condensation and cycloaddition reactions. The condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds is a fundamental method for pyrazole synthesis. conicet.gov.ar Specifically, tert-butylhydrazine hydrochloride can be reacted with various dicarbonyl compounds to afford N-tert-butylated pyrazoles. orgsyn.org

Furthermore, pyrazoles can act as dipolarophiles in [3+2] cycloaddition reactions. The reaction of 2,2,2-trifluorodiazoethane (B1242873) with styryl derivatives in a one-pot (3+2) cycloaddition–isomerization–oxidation sequence has been shown to produce trifluoromethylated pyrazoles. acs.org While this specific example does not use 4-tert-butyl-1H-pyrazole as a starting material, it illustrates the general reactivity of the pyrazole scaffold in such transformations.

The pyrazole ring can be functionalized to generate reactive intermediates that can undergo subsequent transformations. For example, halogenated pyrazoles can be prepared and then used in cross-coupling reactions to form C-C or C-N bonds. The synthesis of tert-butyl 4-bromo-1H-pyrazole-1-carboxylate provides a versatile intermediate for such reactions. bldpharm.com The bromo-substituted pyrazole can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce aryl, heteroaryl, or vinyl groups at the 4-position of the pyrazole ring. clockss.org

Synthetic Utility in Chemical Biology Scaffolds (Focus on Chemical Structure and Synthesis)

The pyrazole core is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govmdpi.com The incorporation of a tert-butyl group can enhance the lipophilicity and metabolic stability of a molecule, making this compound an attractive starting material for the synthesis of new therapeutic agents. evitachem.com

The synthesis of chemical biology scaffolds often involves the functionalization of the pyrazole ring to introduce various pharmacophoric groups. For instance, the amino group in tert-butyl 4-amino-1H-pyrazole-3-carboxylate can undergo nucleophilic substitution or condensation reactions to attach different side chains. evitachem.com Similarly, the carboxylate group can be converted to amides or esters to generate a library of compounds for biological screening.

The following table provides examples of pyrazole-based scaffolds with potential biological relevance and the synthetic strategies employed:

| Starting Material | Synthetic Transformation | Resulting Scaffold | Potential Application | Reference |

| tert-butyl 4-amino-1H-pyrazole-3-carboxylate | Condensation with aldehydes/ketones | Imines and other derivatives | Drug development | evitachem.com |

| 1-tert-Butyl-4-(chloromethyl)-1H-pyrazole hydrochloride | Nucleophilic substitution | Diverse pyrazole derivatives | Pharmaceutical intermediates | evitachem.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Condensation/reduction | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Bioactive N-heterocycles | mdpi.com |

These examples highlight the versatility of the 4-tert-butyl-1H-pyrazole scaffold in constructing diverse molecular architectures for chemical biology research. The ability to systematically modify the pyrazole core allows for the fine-tuning of physicochemical and biological properties.

Design and Synthesis of Pyrazole-Containing Frameworks for Molecular Recognition Studies

The pyrazole moiety is a well-established pharmacophore and a versatile component in supramolecular chemistry due to its hydrogen bonding capabilities and coordination properties. The introduction of a tert-butyl group at the 4-position of the pyrazole ring significantly influences its steric profile, which can be strategically utilized in the design of frameworks for molecular recognition.

The synthesis of pyrazole-containing frameworks often involves the reaction of hydrazines with β-difunctional compounds. nih.gov The presence of the bulky tert-butyl group can direct the regioselectivity of these reactions, leading to specific substitution patterns on the pyrazole ring. This control is crucial for creating well-defined cavities and binding pockets within larger molecular structures intended for recognizing specific guest molecules.

In the solid state, 1H-unsubstituted pyrazole derivatives are known to form various hydrogen-bonded motifs, such as dimers, trimers, and tetramers. The nature of the substituents at the C3 and C5 positions plays a significant role in determining the resulting supramolecular structure. While the substituent at C4, such as the tert-butyl group in this case, primarily influences the tertiary or quaternary structure, its steric bulk can prevent overly close packing and create accessible recognition sites within the crystal lattice.

Research into pyrazole-based macrocycles and other supramolecular structures has demonstrated their potential as artificial receptors for various ions and small molecules. The design of these systems relies on the predictable hydrogen bonding patterns and coordination chemistry of the pyrazole units. The tert-butyl group in 4-tert-butyl-1H-pyrazole can enhance the solubility of these frameworks in organic solvents, facilitating their synthesis and study. Furthermore, its steric hindrance can be exploited to create selective binding environments, where only guest molecules of a complementary size and shape can be accommodated.

Library Synthesis and Diversity-Oriented Synthesis of Pyrazole Derivatives

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify novel bioactive compounds. researchgate.net Pyrazole and its derivatives are considered privileged scaffolds in drug discovery, appearing in numerous approved drugs. nih.gov Consequently, the development of synthetic routes to diverse pyrazole libraries is of significant interest.

The use of this compound as a building block in library synthesis offers several advantages. The pyrazole core provides a rigid scaffold that can be functionalized at multiple positions. The tert-butyl group, while sterically demanding, imparts specific lipophilic characteristics to the resulting molecules, which can be beneficial for their pharmacokinetic properties.

One approach to library synthesis involves the multi-component reaction (MCR) strategy, where several starting materials are combined in a single step to generate complex products. While specific MCRs explicitly employing this compound are not extensively documented, the general principles of pyrazole synthesis through MCRs are well-established. These reactions often involve the condensation of a hydrazine component with a 1,3-dicarbonyl compound or its equivalent. By varying the other components in the reaction, a diverse library of pyrazole derivatives can be rapidly assembled around the 4-tert-butyl-1H-pyrazole core.

Furthermore, the pyrazole ring itself can be further elaborated. The nitrogen atoms can be alkylated or arylated, and other positions on the ring can be functionalized, subject to the directing effects of the existing substituents. The tert-butyl group can influence the reactivity of the pyrazole ring, potentially directing further substitutions to specific positions. This allows for the systematic generation of a library of related compounds with varied substitution patterns, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Below is a table summarizing the key properties of the subject compound and a related derivative.

| Property | This compound | 4-tert-butyl-1H-pyrazole |

| Molecular Formula | C₇H₁₃ClN₂ | C₇H₁₂N₂ |

| Molecular Weight | 160.65 g/mol | 124.19 g/mol |

| CAS Number | 2694745-42-9 | 105285-21-0 |

Coordination Chemistry and Catalytic Applications

4-tert-Butyl-1H-Pyrazole as a Ligand in Metal Complex Formation

Pyrazole (B372694) and its derivatives are well-established as excellent chelating agents for transition metals. researchgate.net The presence of two nitrogen atoms—one pyrrole-type (N1) and one pyridine-type (N2)—allows for diverse coordination behaviors. The 4-tert-butyl-1H-pyrazole ligand, while sterically hindered, readily participates in the formation of various metal complexes.

Binding Modes and Coordination Geometries in Metal-Pyrazole Complexes

The coordination of pyrazole-based ligands to metal centers can occur in several modes. As a neutral molecule, 4-tert-butyl-1H-pyrazole typically binds to a metal center in a monodentate fashion through its sp²-hybridized pyridine-type nitrogen atom (N2). researchgate.net Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes and clusters. researchgate.netacs.org

The coordination geometry of the resulting metal complex is influenced by the metal ion, its oxidation state, and the steric bulk of the ligands. For instance, complexes involving tert-butyl-substituted pyrazole ligands have been observed in various geometries, including octahedral and tetrahedral. researchgate.netnih.gov In complexes with scorpionate-type ligands, which incorporate tert-butyl-substituted pyrazole moieties, the central metal ion is often found in a nearly perfect octahedral coordination environment with six nitrogen atoms. nih.gov Research on a 3-tert-butyl-4-cyano pyrazole ligand has shown the formation of octahedral cobalt and manganese complexes, as well as a distorted square-planar copper complex. researchgate.net The steric hindrance from the tert-butyl group can also influence the nuclearity of the complex, with some coinage metal pyrazolates showing a preference for tetranuclear structures over trinuclear ones on steric grounds. acs.org

Synthesis and Characterization of Transition Metal Complexes with 4-tert-Butyl-1H-Pyrazole

The synthesis of transition metal complexes with pyrazole-based ligands is typically straightforward. A common method involves the reaction of the pyrazole derivative with a suitable transition metal salt, such as a halide or acetate, in an appropriate solvent like ethanol (B145695). mtak.hu For scorpionate-type ligands featuring tert-butyl-pyrazole units, a salt elimination reaction between the lithium salt of the ligand and a metal halide is often employed. nih.gov

A variety of analytical techniques are used to characterize these complexes. Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, confirming binding modes, bond lengths, and coordination geometries. researchgate.netnih.gov Spectroscopic methods are also crucial; NMR spectroscopy (¹H, ¹¹B, ⁷Li) provides information about the ligand environment and complex formation in solution, while IR spectroscopy can confirm the coordination of the ligand by observing shifts in vibrational frequencies. nih.govmtak.hu For paramagnetic complexes, techniques such as magnetic susceptibility measurements and Mössbauer spectroscopy provide insight into the electronic structure of the metal center. nih.gov

Table 1: Examples of Characterized Transition Metal Complexes with tert-Butyl-Substituted Pyrazole Ligands

| Complex Formula | Metal Ion | Coordination Geometry | Characterization Methods |

|---|---|---|---|

| [Fe(t-BuTp)₂]PF₆ | Fe(III) | Octahedral | X-ray Diffraction, NMR, Mössbauer Spectroscopy, Mass Spectrometry |

| {Li[t-BuB(pz(t-Bu))₂(μ-OH)]}₂ | Li(I) | --- | X-ray Diffraction, NMR |

| [Zn(3-tBupzH)₂Cl₂] | Zn(II) | Tetrahedral | X-ray Diffraction |

| Co Complex with 3-tert-butyl-4-cyano pyrazole | Co(II) | Octahedral | X-ray Diffraction |

| Mn Complex with 3-tert-butyl-4-cyano pyrazole | Mn(II) | Octahedral | X-ray Diffraction |

Catalytic Activity of 4-tert-Butyl-1H-Pyrazole Metal Complexes

Metal complexes containing pyrazole-based ligands are frequently explored as catalysts in organic synthesis. The ability to tune the steric and electronic properties of the ligand by selecting different substituents on the pyrazole ring is key to optimizing catalytic performance. researchgate.net

Applications in Cross-Coupling Reactions

Palladium complexes bearing N-donor ligands are highly effective catalysts for C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov This reaction is a powerful tool for synthesizing biaryls from aryl halides and boronic acids. nih.gov The efficiency of these catalysts is often enhanced by the presence of bulky ligands. For instance, palladium complexes with 4,4'-di-tert-butyl-2,2'-dipyridyl have demonstrated high efficiency in Suzuki coupling reactions. researchgate.netasianpubs.org While direct studies on 4-tert-butyl-1H-pyrazole are limited, research on related bulky pyrazole-based palladium complexes has shown their potential in Suzuki-Miyaura reactions. These catalysts can successfully convert substrates like bromobenzene and phenylboronic acid to biphenyl, with the bulky nature of the ligand playing a role in the catalyst's activity and stability. nih.gov

Role in Other Organic Transformations (e.g., Olefin Oxidation)

Beyond cross-coupling, metal complexes with pyrazole ligands are active in a range of other organic transformations. For example, copper complexes with pyrazole derivatives have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. mdpi.com